2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide
Overview
Description
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 . It is closely related to 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide is1S/C10H12N2O2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h5H,1-4H2,(H2,11,12)(H,13,14)
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
The reactivity of a related compound, 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile, was studied towards dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide include a melting point of 224-225 °C, a predicted boiling point of 317.0±42.0 °C, and a predicted density of 1.270±0.06 g/cm3 . The compound is also predicted to have a pKa of 14.88±0.20 .Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide and its derivatives are involved in a variety of chemical synthesis processes. For instance, they participate in Smiles-type rearrangements, leading to the formation of new compounds with potential biological relevance. Sirakanyan et al. (2015) explored the reaction of similar compounds, which resulted in both expected and unexpected products, highlighting the complexity and versatility of these reactions (Sirakanyan et al., 2015). Elkholy and Morsy (2006) described a facile synthesis method for tetrahydropyrimidoquinoline derivatives, further illustrating the chemical diversity achievable with these compounds (Elkholy & Morsy, 2006).
Biological Activity and Therapeutic Potential
The biological activities of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide derivatives have been extensively studied. Gavrilov et al. (1988) reported on the anti-inflammatory and analgesic properties of 2-arylamino derivatives, indicating their potential in medical applications (Gavrilov et al., 1988). Additionally, Lord et al. (2009) designed quinoline-8-carboxamides as inhibitors for poly(ADP-ribose)polymerase-1, an enzyme crucial in various therapeutic strategies, showing the compound's utility in drug design (Lord et al., 2009).
Pharmacological Research
The pharmacological properties of derivatives of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide have also been explored. Norman et al. (1996) investigated heterocyclic carboxamides, including derivatives of this compound, for their potential as antipsychotic agents. This research contributes to the understanding of new therapeutic avenues in mental health (Norman et al., 1996).
properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h5H,1-4H2,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZSQFCSBZEHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231405 | |
Record name | 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide | |
CAS RN |
68708-29-2 | |
Record name | 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68708-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5,6,7,8-tetrahydro-3-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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